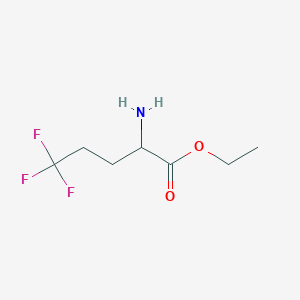

Ethyl 2-amino-5,5,5-trifluoropentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-amino-5,5,5-trifluoropentanoate: is an organic compound with the molecular formula C7H12F3NO2 It is a derivative of pentanoic acid, where the ethyl ester is substituted with an amino group at the second position and three fluorine atoms at the fifth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5,5,5-trifluoropentanoate can be achieved through several methods. One practical method involves the dynamic kinetic resolution of the corresponding racemate. This process typically includes the use of specific catalysts and reaction conditions to selectively produce the desired enantiomer . The synthesis can be performed on a 20-gram scale, making it suitable for laboratory-scale production.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

化学反应分析

Dynamic Kinetic Resolution

This method enables enantioselective synthesis of the compound’s enantiomers via nickel(II) complexes and chiral ligands. Key steps include:

-

Reagents : Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, nickel(II) chloride, chiral ligand (S)-4 (e.g., glycine Ni(II) complexes), and potassium carbonate.

-

Conditions : Methanol solvent, 50–30°C temperature gradient, and potassium carbonate as a base.

-

Yield : Achieves >98% diastereomeric excess (de) and scalable to ~20 g batches .

Table 1: Dynamic Kinetic Resolution Parameters

| Parameter | Details |

|---|---|

| Ligand | (S)-configured glycine Ni(II) complexes |

| Base | Potassium carbonate |

| Yield | >98% de, ~20 g scale |

| Purification | Filtration and drying |

Grignard Reagent Method

This approach utilizes Grignard reagents to react with trifluoromethyl-containing esters or ketones.

-

Reagents : Grignard reagents (e.g., organomagnesium compounds), trifluoromethyl esters/ketones.

-

Conditions : Inert atmosphere (N₂/Ar), anhydrous solvents (diethyl ether, THF).

-

Advantages : Enables selective introduction of fluorinated groups.

Table 2: Grignard Method Overview

| Aspect | Details |

|---|---|

| Key Reagents | Grignard reagents, trifluoromethyl substrates |

| Solvent | Diethyl ether or THF |

| Controlled Factors | Temperature, anhydrous conditions |

Incorporation into Proteins

The compound replaces natural amino acids (e.g., isoleucine) in protein synthesis. Its trifluoromethyl group enhances lipophilicity and modulates protein folding:

-

Mechanism : Substitution at specific sites via translation machinery, monitored by HPLC and NMR.

-

Applications : Fluorinated protein engineering for stability studies.

Enzymatic Interactions

Fluorinated amino acids like ethyl 2-amino-5,5,5-trifluoropentanoate interact with enzymes (e.g., dihydrofolate reductase) to influence activity:

-

Example : In E. coli, substitution with trifluoroisoleucine analogs retains protein function, suggesting compatibility with enzymatic systems .

Pharmaceutical Development

Used in drug design for enhanced bioavailability and target binding. The trifluoromethyl group improves membrane permeability and metabolic stability .

Biotechnological Tools

Employed in protein crystallography and structural studies to probe fluorine’s effects on molecular interactions .

Analytical and Structural Insights

The compound’s synthesis and reactions are monitored via:

-

NMR spectroscopy : Tracks fluorine’s electronic environment and stereochemical outcomes.

-

HPLC : Quantifies incorporation efficiency in protein synthesis .

Comparative Analysis

Table 3: Synthesis Method Comparison

| Method | Scalability | Enantiomeric Purity | Key Advantage |

|---|---|---|---|

| Dynamic Kinetic Resolution | High | >98% de | Operational simplicity |

| Grignard | Moderate | Variable | Selectivity |

科学研究应用

Pharmaceutical Development

Ethyl 2-amino-5,5,5-trifluoropentanoate serves as a critical building block in the synthesis of various bioactive compounds. Its incorporation into drug design is particularly noteworthy due to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for developing new therapeutic agents targeting specific diseases.

Biochemical Probes

The compound is investigated for its potential as a biochemical probe due to its unique fluorinated structure. Studies have shown that it can effectively bind to specific enzymes and receptors, influencing metabolic pathways. This property makes it valuable for studying enzyme kinetics and receptor-ligand interactions.

Protein Incorporation Studies

Research has demonstrated that this compound can be incorporated into proteins in E. coli. At millimolar concentrations, it acts as a substrate for isoleucyl-tRNA synthetase, leading to its integration into cellular proteins. This incorporation can alter protein structure and function, providing insights into protein synthesis and stability.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Evidence indicates potential interactions with neurotransmitter receptors, which could influence neurological activity.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with various enzymes. The results indicated that the compound could modulate enzyme activity significantly due to its structural properties. Specific binding affinities were measured, showcasing its potential as an enzyme inhibitor in drug development.

Case Study 2: Protein Synthesis

Incorporation studies conducted on E. coli revealed that this compound could be integrated into proteins at concentrations up to 4 mM. However, higher concentrations led to toxicity and inhibited cell growth due to interference with normal protein synthesis processes.

Comparison with Related Compounds

| Compound Name | Molecular Structure Type | Biological Activity |

|---|---|---|

| This compound | Trifluoromethylated amino acid | Enzyme inhibition; protein incorporation |

| Ethyl (R)-2-amino-5,5,5-trifluoropentanoate | Enantiomeric form | Varying biological activity due to chirality |

| 2-Amino-5,5,5-trifluoropentanoic acid | Non-esterified form | Primarily studied for amino acid properties |

Future Research Directions

Further research is essential to elucidate the comprehensive biological mechanisms and therapeutic potential of this compound. Key areas for exploration include:

- Detailed Mechanistic Studies : Investigating specific enzyme interactions and receptor binding affinities.

- In Vivo Studies : Assessing the compound's effects in live models to understand its pharmacokinetics and dynamics better.

- Therapeutic Applications : Exploring its potential in treating conditions influenced by metabolic pathways or neurotransmitter systems.

作用机制

The mechanism of action of ethyl 2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

2-amino-5,5,5-trifluoropentanoic acid: The carboxylic acid derivative of ethyl 2-amino-5,5,5-trifluoropentanoate.

Ethyl 2-amino-4,4,4-trifluorobutanoate: A similar compound with one less carbon in the chain.

Ethyl 2-amino-3,3,3-trifluoropropanoate: Another related compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific structural features, including the position of the trifluoromethyl group and the presence of the ethyl ester. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

Ethyl 2-amino-5,5,5-trifluoropentanoate (commonly referred to as 5TFI) is a fluorinated amino acid that has garnered attention due to its unique structural properties and biological activities. This compound serves as an analog of isoleucine and has implications in protein synthesis and cellular functions. This article reviews the biological activity of 5TFI, focusing on its incorporation into proteins, effects on cell growth, and potential therapeutic applications.

This compound has the molecular formula C7H12F3NO2 and is characterized by the presence of three fluorine atoms attached to the pentanoic acid backbone. The structure can be represented as follows:

Incorporation into Proteins

Research indicates that 5TFI can be incorporated into proteins in place of isoleucine. A study demonstrated that when E. coli was supplemented with 5TFI, it could effectively substitute isoleucine during protein biosynthesis. However, the efficiency of this incorporation is significantly lower than that of natural isoleucine:

- Specificity Constants : The specificity constant kcat/Km for isoleucine was found to be approximately 0.44 s−1µM−1, while for 5TFI it was only 3.28×10−3 s−1µM−1, indicating a roughly 134-fold decrease in incorporation efficiency .

Effects on Cell Growth

The biological activity of 5TFI extends to its effects on cell growth. In E. coli cultures supplemented with both isoleucine and 5TFI, a dose-dependent inhibition of growth was observed:

- Growth Inhibition : At a concentration of 4 mM, 5TFI completely inhibited cell growth, suggesting that its incorporation into proteins may disrupt normal cellular functions .

Case Studies and Experimental Findings

Several studies have explored the biological implications of incorporating fluorinated amino acids like 5TFI into proteins:

- Cellular Response : A study reported that the incorporation of 5TFI resulted in a higher effective concentration (EC50) for eliciting a proliferative response in murine interleukin (IL-2), with values of 3.87 ng/ml compared to the wild-type IL-2 at 2.70 ng/ml .

- Toxicity Assessment : The toxicity associated with 5TFI was assessed through its impact on E. coli growth rates, revealing that higher concentrations led to significant cellular stress and inhibition of protein synthesis .

Potential Therapeutic Applications

Given its unique properties, this compound may have potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that fluorinated amino acids can influence tumor cell behavior by altering protein synthesis pathways, which may be leveraged for cancer therapies .

- Drug Development : The ability to incorporate fluorinated amino acids into peptides opens avenues for designing novel therapeutics with enhanced stability and bioactivity .

属性

IUPAC Name |

ethyl 2-amino-5,5,5-trifluoropentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXWLIZWWJYYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。